molecular formula C6H10O B089403 1-Hexyn-3-OL CAS No. 105-31-7

1-Hexyn-3-OL

Cat. No.: B089403
CAS No.: 105-31-7
M. Wt: 98.14 g/mol
InChI Key: LTFTWJYRQNTCHI-UHFFFAOYSA-N
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Description

1-Hexyn-3-OL, also known as 3-Hydroxy-1-hexyne, is a terminal propargylic alcohol with the molecular formula C6H10O. It is characterized by the presence of both a hydroxyl group (-OH) and a triple bond (≡) within its structure. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Scientific Research Applications

1-Hexyn-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

1-Hexyn-3-OL, also known as Propylethinylcarbinol, 1-Hexyne-3-ol, 1-Propylpropargyl alcohol, 3-Hydroxy-1-hexyne, Hexynol, and hex-1-yn-3-ol , is a terminal propargylic alcohol . It is primarily used as a starting material in organic synthesis reactions . The primary targets of this compound are (hetero)aryl halides .

Mode of Action

This compound interacts with its targets, (hetero)aryl halides, through a process known as the microwave-accelerated coupling-isomerization reaction (MACIR) . This reaction results in the formation of the corresponding enone .

Biochemical Pathways

It is known that this compound can be used in the synthesis of racemic 3-hydroxy-2-hexanone and in the preparation of 1,2,3-triazoles . These compounds are involved in various biochemical pathways, indicating that this compound may indirectly affect these pathways.

Pharmacokinetics

Its physical properties such as boiling point (118 °c), density (0873 g/mL at 25 °C), and refractive index (n20/D 1431) can provide some insights into its potential bioavailability For instance, its relatively low boiling point and high density suggest that it may be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the MACIR with (hetero)aryl halides, the resulting enone can have various effects depending on the specific (hetero)aryl halide used .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the MACIR is a microwave-accelerated reaction, suggesting that the presence and intensity of microwave radiation can significantly affect the reaction . Additionally, the reaction parameters such as substrate/catalyst molar ratio, time, temperature, and the nature of the solvent can also influence the outcome of the reaction .

Safety and Hazards

1-Hexyn-3-ol is classified as a flammable liquid (Category 3), and it is toxic if swallowed or comes into contact with skin. It can cause serious eye damage . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyn-3-OL can be synthesized through several methods. One common approach involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide. This intermediate then undergoes an addition reaction with ethylene oxide to form a halogen magnesium salt of this compound, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process typically involves the use of specialized equipment to handle the reagents and reaction conditions safely and efficiently. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyn-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

    cis-3-Hexen-1-OL:

    1-Hexyne: A simpler alkyne with no hydroxyl group, used in organic synthesis.

    3-Hexyn-1-OL: A positional isomer with the hydroxyl group at a different position.

Uniqueness: 1-Hexyn-3-OL is unique due to the combination of the hydroxyl group and the triple bond, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .

Properties

IUPAC Name

hex-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFTWJYRQNTCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051536
Record name Hex-1-yn-3-ol
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-31-7
Record name 1-Hexyn-3-ol
Source CAS Common Chemistry
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Record name Propylethinylcarbinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-HEXYN-3-OL
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Record name 1-Hexyn-3-ol
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Record name Hex-1-yn-3-ol
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Record name Hex-1-yn-3-ol
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Record name PROPYLETHINYLCARBINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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